

# Application Note: Measuring Hsp90-Cdc37-IN-1 Binding Kinetics Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37), form a critical chaperone complex essential for the stability and activation of a significant portion of the human kinome.[1][2] This complex plays a pivotal role in various signaling pathways that are often dysregulated in cancer, making the Hsp90-Cdc37 protein-protein interaction (PPI) a compelling target for therapeutic intervention.[2][3] Small molecule inhibitors that disrupt this interaction can selectively lead to the degradation of oncogenic client kinases.[3]

This application note provides a detailed protocol for utilizing Surface Plasmon Resonance (SPR) to measure the binding kinetics of a novel inhibitor, herein referred to as IN-1, to the Hsp90-Cdc37 complex. SPR is a label-free, real-time technology that enables the precise determination of association rate constants ( $k_a$  or  $k_{on}$ ), dissociation rate constants ( $k_e$  or  $k_{off}$ ), and the equilibrium dissociation constant ( $K_e$ ).[4][5] Understanding these kinetic parameters is crucial for the development and optimization of potent and specific Hsp90-Cdc37 PPI inhibitors.

## **Hsp90-Cdc37 Signaling Pathway**

The Hsp90-Cdc37 chaperone machinery facilitates the proper folding and activation of numerous client protein kinases. Cdc37 acts as an adaptor, recruiting client kinases to the







Hsp90 chaperone.[1][6] The interaction primarily involves the N-terminal and middle domains of Hsp90 and the N-terminal and central domains of Cdc37.[7][8] Upon ATP binding to Hsp90, a series of conformational changes occur, leading to the maturation and release of the active client kinase.[7][9] Disruption of the Hsp90-Cdc37 interaction prevents the proper chaperoning of these kinases, leading to their ubiquitination and subsequent proteasomal degradation.[2]

Caption: Hsp90-Cdc37 signaling pathway and mechanism of inhibition.

## **Experimental Design and Workflow**

Two primary SPR assay formats can be employed to characterize the binding of IN-1 to the Hsp90-Cdc37 complex: a direct binding assay and a competition assay.

- 1. Direct Binding Assay: This format measures the direct interaction of the small molecule inhibitor (analyte) with the immobilized protein (ligand). Due to the low molecular weight of IN-1, a high immobilization density of Hsp90 may be required to obtain a sufficient signal.
- 2. Competition Assay: This format is particularly useful when the direct binding of a small molecule is difficult to detect or if the inhibitor is known to bind at the protein-protein interface. In this setup, a constant concentration of Cdc37 (competitor) is pre-mixed with varying concentrations of IN-1 (analyte) and injected over the immobilized Hsp90. A decrease in the binding signal of Cdc37 indicates that IN-1 is competing for the same binding site on Hsp90.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing the cochaperone CDC37 destabilises kinase clients and sensitises cancer cells to HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of celastrol to inhibit hsp90 and cdc37 interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. How Hsp90 And Cdc37 lubricate kinase molecular switches PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly mechanism of early Hsp90-Cdc37-kinase complexes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Measuring Hsp90-Cdc37-IN-1 Binding Kinetics Using Surface Plasmon Resonance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426692#surface-plasmon-resonance-to-measure-hsp90-cdc37-in-1-binding-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com